molecular formula C19H28N2O3S B382162 (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone CAS No. 321970-68-7

(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone

Cat. No.: B382162
CAS No.: 321970-68-7
M. Wt: 364.5g/mol
InChI Key: HYXCRTYNHYQGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Methanone Formation: The final step involves the formation of the methanone linkage between the two piperidine rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Piperidine derivatives are known for their activity on the central nervous system, and this compound could be investigated for similar effects.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone would depend on its specific interactions with molecular targets. Typically, piperidine derivatives can interact with receptors or enzymes, modulating their activity. The presence of the tosyl group may enhance the compound’s ability to bind to specific targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound with a simple piperidine ring.

    N-Methylpiperidine: A derivative with a methyl group at the nitrogen atom.

    Tosylpiperidine: A derivative with a tosyl group at the nitrogen atom.

Uniqueness

(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is unique due to the combination of a methyl group and a tosyl group on the piperidine rings, along with the methanone linkage. This unique structure may confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-5-7-18(8-6-15)25(23,24)21-12-9-17(10-13-21)19(22)20-11-3-4-16(2)14-20/h5-8,16-17H,3-4,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXCRTYNHYQGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.